molecular formula C13H17FN2O2 B286586 2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol

2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol

Cat. No. B286586
M. Wt: 252.28 g/mol
InChI Key: QWZQHEGZUCPJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol, commonly known as FPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPE belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological properties.

Mechanism of Action

The mechanism of action of FPE is not fully understood. However, it is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. FPE has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channels and the NMDA receptors.
Biochemical and Physiological Effects:
FPE has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FPE has also been found to have analgesic effects by modulating the activity of the pain signaling pathways. Additionally, FPE has been found to have anxiolytic effects by modulating the activity of the GABAergic system.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPE is its potential therapeutic applications. FPE has been found to exhibit significant pharmacological properties, making it a potential candidate for the development of new drugs. However, there are also several limitations to using FPE in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, FPE has been found to exhibit significant toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on FPE. One of the main directions is the further investigation of its mechanism of action. Understanding the mechanism of action of FPE will help in the development of new drugs that target specific neurotransmitter systems. Additionally, there is a need for further research on the potential therapeutic applications of FPE. This includes the investigation of its potential use in the treatment of neurodegenerative diseases and other disorders. Finally, there is a need for the development of new synthetic methods for FPE that are more efficient and cost-effective.
Conclusion:
In conclusion, FPE is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of FPE involves the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. FPE has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties. Its mechanism of action is not fully understood, but it is believed to act through the modulation of several neurotransmitter systems. FPE has several advantages and limitations for lab experiments, and there are several future directions for its research, including the investigation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of FPE involves the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is FPE, which can be purified through recrystallization.

Scientific Research Applications

FPE has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties. FPE has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H17FN2O2/c14-12-3-1-2-11(10-12)13(18)16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9H2

InChI Key

QWZQHEGZUCPJTA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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